molecular formula C13H11N3O B11880437 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol CAS No. 648896-35-9

2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol

Cat. No.: B11880437
CAS No.: 648896-35-9
M. Wt: 225.25 g/mol
InChI Key: PCXZGIFDBHIYTB-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other amine derivatives.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Coupling of Imidazole and Quinoline: The final step involves the coupling of the imidazole and quinoline rings. This can be achieved through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinoline ring under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted imidazole and quinoline derivatives.

Scientific Research Applications

2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)quinoline: Lacks the methyl group on the imidazole ring.

    2-(2-Methyl-1H-imidazol-1-yl)quinoline: Lacks the hydroxyl group on the quinoline ring.

    2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both the imidazole and quinoline rings, along with the hydroxyl group at the 8-position of the quinoline ring

Properties

CAS No.

648896-35-9

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)quinolin-8-ol

InChI

InChI=1S/C13H11N3O/c1-9-14-7-8-16(9)12-6-5-10-3-2-4-11(17)13(10)15-12/h2-8,17H,1H3

InChI Key

PCXZGIFDBHIYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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